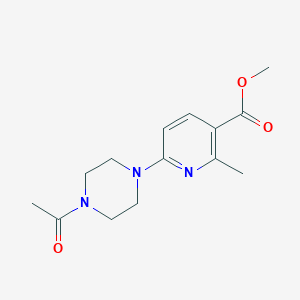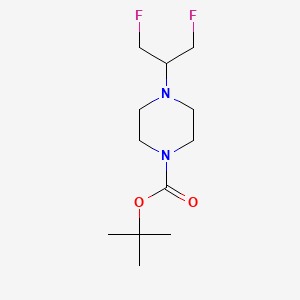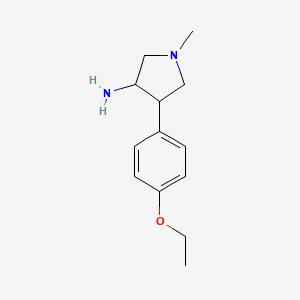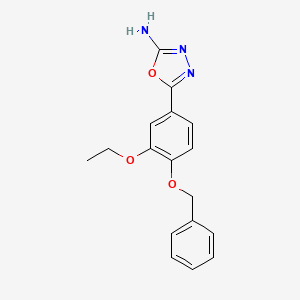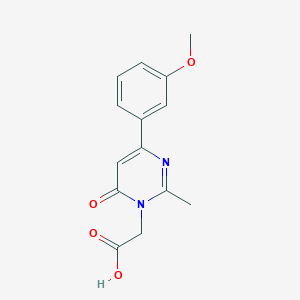
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, difluoromethyl, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common approach includes halogenation reactions where bromine and iodine are introduced into the pyrimidine ring under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents in the presence of suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into organic semiconductors and other advanced materials.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-6-iodoquinoline
Comparison: 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine is unique due to the combination of bromine, difluoromethyl, and iodine substituents on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. For instance, the presence of both bromine and iodine allows for versatile coupling reactions, while the difluoromethyl group can enhance the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C5H2BrF2IN2 |
|---|---|
Poids moléculaire |
334.89 g/mol |
Nom IUPAC |
4-bromo-6-(difluoromethyl)-5-iodopyrimidine |
InChI |
InChI=1S/C5H2BrF2IN2/c6-4-2(9)3(5(7)8)10-1-11-4/h1,5H |
Clé InChI |
ARPCAMILOIUUJD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Br)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


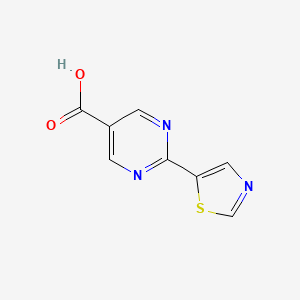
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)
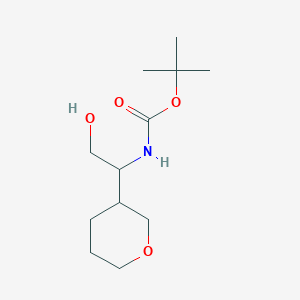
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
